An In-depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine
An In-depth Technical Guide to Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine
Abstract: Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a highly specialized amino acid derivative crucial for advanced applications in solid-phase peptide synthesis (SPPS), particularly in drug development and bioconjugation. Its unique structure, featuring an orthogonally protected side chain, provides researchers with a versatile tool for creating complex peptides and introducing functional linkers. This guide elucidates the molecule's structural components, physicochemical properties, and the strategic importance of its dual-protection scheme. It further provides detailed protocols for its incorporation into peptide sequences and subsequent selective deprotection, offering a comprehensive resource for researchers, chemists, and drug development professionals.
Molecular Profile and Structural Elucidation
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is a non-standard amino acid building block designed for precision in chemical synthesis. Its utility stems from the careful placement of two distinct protecting groups that can be removed under different chemical conditions, a principle known as orthogonal protection.
Core Components Analysis
The molecule can be deconstructed into three key functional domains:
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L-phenylalanine Backbone: The fundamental amino acid structure that is incorporated into the growing peptide chain.
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N-α-Fmoc Group (Fluorenylmethyloxycarbonyl): A base-labile protecting group attached to the alpha-amino nitrogen. This group prevents unwanted polymerization during the coupling of the carboxylic acid end of the molecule. It is reliably cleaved under mild basic conditions, typically with a solution of piperidine in an organic solvent.[][2]
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4-(tert-butoxycarbonylmethoxy) Side Chain: An ether-linked modification on the phenyl ring. This side chain terminates in a carboxylic acid that is itself protected by an acid-labile tert-butyl (tBu) ester. This feature is central to the molecule's advanced applications, allowing for post-synthesis modification at a specific site.
Chemical Structure Diagram
The spatial arrangement of these components is critical to the molecule's function.
Caption: Chemical structure of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine.
Physicochemical Properties
A summary of key quantitative data for this compound is essential for experimental design.[3][4][5]
| Property | Value | Source |
| CAS Number | 181951-92-8 | [4][5] |
| Molecular Formula | C₃₀H₃₁NO₇ | [3][4] |
| Molecular Weight | 517.58 g/mol | [3][4] |
| Appearance | White solid/powder | [4] |
| Purity (Typical) | ≥ 98% (HPLC) | [4] |
| Optical Rotation | [α]D²⁰ = -17 ± 4º (c=1 in DMF) | [4] |
| Storage Conditions | 0 - 8 °C | [4] |
The Principle of Orthogonal Protection in SPPS
The primary advantage of this amino acid derivative lies in its orthogonal protection scheme.[][2] In peptide synthesis, "orthogonal" means that different protecting groups can be removed one at a time, in any order, without affecting the others.[6] This selectivity is paramount for complex peptide synthesis and modification.
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Fmoc Group Removal (Base-Labile): The N-terminal Fmoc group is removed at each cycle of peptide elongation. This is achieved by treating the resin-bound peptide with a mild base, most commonly 20% piperidine in a solvent like N,N-dimethylformamide (DMF).[7] This step exposes the N-terminal amine for coupling with the next Fmoc-protected amino acid.
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Side-Chain tBu Group Removal (Acid-Labile): The tert-butyl ester on the side chain is stable to the basic conditions used for Fmoc removal. It is, however, readily cleaved by strong acids.[2][6] This deprotection is typically performed during the final cleavage of the peptide from the solid-phase resin, using a cocktail containing trifluoroacetic acid (TFA).[7]
This dual-chemistry approach allows for the assembly of the entire peptide backbone while the side-chain functionality remains masked.[] Once the main chain is complete, the side chain can be deprotected to reveal a carboxylic acid, which can then be used for further modifications, such as attaching fluorescent labels, polyethylene glycol (PEG) chains, or linking the peptide to another molecule.[8]
Orthogonal Deprotection Workflow
Caption: Orthogonal deprotection strategy in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Application in Solid-Phase Peptide Synthesis (SPPS)
The incorporation of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine into a peptide sequence follows standard, well-established SPPS protocols. Its primary role is to serve as a building block that introduces a protected functional handle for later use.[4][8]
Experimental Protocol: Incorporation into a Peptide Chain
This protocol assumes a standard manual or automated Fmoc-SPPS workflow.
1. Resin Preparation:
- Start with a suitable solid support (e.g., Rink Amide or Wang resin) to which the first amino acid has already been coupled and its Fmoc group removed.
- Swell the resin in DMF for 30 minutes.
2. Activation of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine:
- In a separate vessel, dissolve 3-4 equivalents of Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine in DMF.
- Add 3-4 equivalents of a coupling agent (e.g., HBTU, HATU, or DIC) and an activator base (e.g., DIPEA or OxymaPure).
- Allow the activation to proceed for 5-10 minutes at room temperature. The solution may change color.
3. Coupling Reaction:
- Drain the DMF from the swollen resin.
- Add the activated amino acid solution to the resin.
- Agitate the mixture for 1-2 hours at room temperature to ensure complete coupling.
4. Washing:
- Drain the reaction vessel.
- Wash the resin thoroughly to remove excess reagents and byproducts. A typical wash cycle is 3x with DMF, followed by 3x with Dichloromethane (DCM), and 3x again with DMF.
5. Confirmation of Coupling (Optional but Recommended):
- Perform a qualitative ninhydrin (Kaiser) or chloranil test. A negative result (e.g., yellow beads for Kaiser test) indicates a successful coupling, as there are no free primary amines remaining. If the test is positive, the coupling step should be repeated.
6. Fmoc Deprotection:
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5-10 minutes.
- Drain and repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group.
- Wash the resin thoroughly (3x DMF, 3x DCM, 3x DMF) to remove piperidine and the dibenzofulvene byproduct. The resin is now ready for the next coupling cycle.
Post-Synthesis Side-Chain Deprotection
After the full peptide sequence has been assembled, the peptide is cleaved from the resin, and the acid-labile side-chain protecting groups are removed simultaneously.
1. Cleavage Cocktail Preparation:
- Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. TIS is a scavenger used to trap reactive cations generated during deprotection.
2. Cleavage and Deprotection:
- Wash the final, resin-bound peptide with DCM and dry it under a stream of nitrogen.
- Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).
- Agitate at room temperature for 2-3 hours.
- During this step, the TFA will cleave the tert-butyl ester on the side chain of the target residue, revealing the free carboxylic acid. It will also cleave other acid-labile side-chain protecting groups (like Boc, Trt) and the linker attaching the peptide to the resin.
3. Peptide Precipitation and Purification:
- Filter the resin and collect the TFA solution containing the cleaved peptide.
- Precipitate the crude peptide by adding the TFA solution to a large volume of cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
- Dry the crude peptide pellet under vacuum.
- Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Advanced Applications and Strategic Considerations
The true value of this building block is realized in its application beyond simple peptide sequencing. The deprotected side-chain carboxylic acid serves as a versatile chemical handle.
-
Bioconjugation: The side chain can be used to attach the peptide to larger molecules like proteins, antibodies, or nanoparticles.[8] This is often achieved by activating the side-chain carboxyl group and reacting it with an amine on the target molecule.
-
Drug Development: It is a key component in the development of peptide-based drugs, where the side chain can be used to attach solubility-enhancing moieties (like PEG) or linkers for creating antibody-drug conjugates (ADCs).[4][8]
-
Fluorescent Labeling: Reporter molecules, such as fluorophores, can be attached to the side chain to create probes for biological imaging or diagnostic assays.
-
Peptide Cyclization: The side-chain carboxyl group can be used to form a lactam bridge with an N-terminal amine or another side-chain amine, creating a cyclic peptide with potentially enhanced stability and bioactivity.
Conclusion
Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine is more than a simple amino acid; it is a strategic tool for peptide chemists. Its well-defined orthogonal protection scheme provides a reliable method for introducing a modifiable carboxylic acid functionality into a specific position within a peptide sequence. This capability is indispensable for modern drug discovery, diagnostics, and biomaterials research, enabling the synthesis of highly complex and functional biomolecules with precision and control.
References
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2756198, Fmoc-4-(tert-butoxycarbonylmethoxy)-L-phenylalanine. Retrieved from [Link]
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Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
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Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. Retrieved from [Link]
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Li, B., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338–341. Retrieved from [Link]
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ResearchGate. (n.d.). A New Protocol for Selective Deprotection of N - tert -Butoxycarbonyl Protective Group ( t -Boc) with Sn(OTf)2. Retrieved from [Link]
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PubMed. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-41. Retrieved from [Link]
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Brankiewicz, J., et al. (2023). Solid-phase peptide synthesis using the Fmoc/tBu strategy. ResearchGate. Retrieved from [Link]
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Lin, Y.-A., et al. (2012). Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Retrieved from [Link]
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